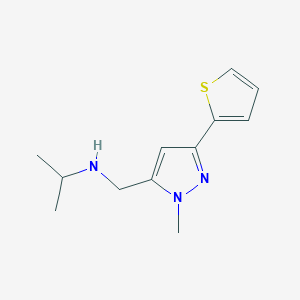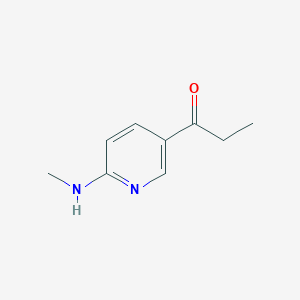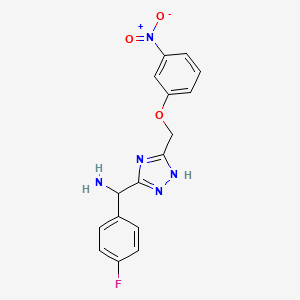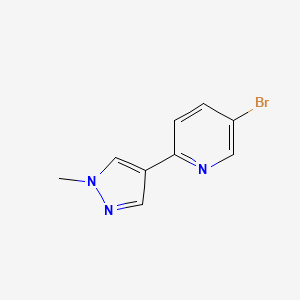
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a nicotinonitrile moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile typically involves the reaction of 4-methylnicotinonitrile with 4-ethylpiperazine under specific conditions. One common method includes:
Starting Materials: 4-methylnicotinonitrile and 4-ethylpiperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as chloroform or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Aplicaciones Científicas De Investigación
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound may bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity. This inhibition can halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: A derivative of chromen-2-one with potential biological activity.
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: Fluoroquinolone derivatives with antimicrobial properties.
N-aryl-N’-pyrimidin-4-yl ureas: Potent inhibitors of fibroblast growth factor receptor tyrosine kinases.
Uniqueness
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nicotinonitrile moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-(4-ethylpiperazin-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H18N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7H2,1-2H3 |
Clave InChI |
IOYCJOYTWANOQG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


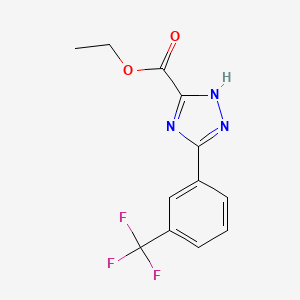
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
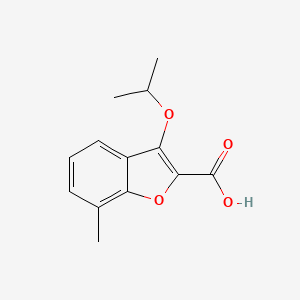
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)


![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
